2a,3,4,5-Tetrahydroacenaphthene

Description

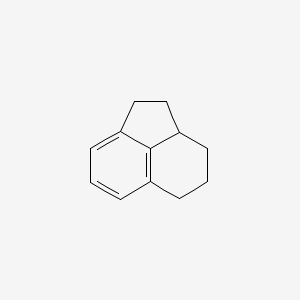

2a,3,4,5-Tetrahydroacenaphthene (CAS: 480-72-8) is a partially hydrogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). Its molecular formula is C₁₂H₁₄, with a molecular weight of 158.24 g/mol . The compound is also known by synonyms such as Tetraphthene and 1,2,2a,3,4,5-Hexahydroacenaphthylene. Structurally, it features a fused bicyclic system with reduced aromaticity compared to acenaphthene, resulting in distinct physicochemical properties. Key physical parameters include a density of ~1.1 g/cm³ and a boiling point of 284.3±30.0 °C .

Notably, discrepancies exist in literature: some sources cite an alternative CAS (26761-12-6) and formula (C₁₂H₁₂, MW 156.22) for a structurally similar compound, 3,4,5,11-Tetrahydroacenaphthene . These variations may arise from differing hydrogenation patterns or nomenclature conventions.

Properties

CAS No. |

26761-12-6 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,2,3,3a,4,5-hexahydroacenaphthylene |

InChI |

InChI=1S/C12H14/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,11H,2,4,6-8H2 |

InChI Key |

BDAGIAXQQBRORQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC3=CC=CC(=C23)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for 2a,3,4,5-Tetrahydroacenaphthene and Related PAHs

Key Observations:

- Hydrogenation State : this compound has four additional hydrogen atoms compared to acenaphthene (C₁₂H₁₀ → C₁₂H₁₄), reducing aromaticity and altering reactivity .

- Volatility : In gas chromatography, its retention time (44 min) is higher than biphenyl (43 min) but lower than methyl derivatives (51–56 min), indicating intermediate volatility .

- Synthesis Role : It serves as a hydrogenated precursor to acenaphthene via dehydrogenation with sulfur at 180°C .

Reactivity and Functionalization

- Bromination : describes the heptabromo derivative (2,2a,3,4,5,6,8-heptabromo-2a,3,4,5-tetrahydroacenaphthene), highlighting its susceptibility to electrophilic substitution. This contrasts with acenaphthene, which typically undergoes fewer bromination steps due to aromatic stabilization .

- Stability : Unlike acenaphthene, this compound requires inert storage conditions, suggesting higher susceptibility to oxidation .

Industrial and Research Relevance

- PAH Production : Acenaphthene (derived from tetrahydroacenaphthene) is among three PAHs produced commercially in the U.S., used in dyes and plastics .

- Isomerization Byproducts : Methyltetrahydroacenaphthene and tetrahydrobenzindan are common isomerization products in hydrocarbon processing, with distinct retention times aiding analytical separation .

Notes on Data Discrepancies

- Molecular Formula Conflicts: The compound’s formula is inconsistently reported as C₁₂H₁₄ or C₁₂H₁₂ , likely due to isomeric variations or nomenclature errors.

- CAS Registry : Two CAS numbers (480-72-8 and 26761-12-6) are associated with similar names, necessitating careful verification in experimental work .

Preparation Methods

Molecular Characteristics

2a,3,4,5-Tetrahydroacenaphthene (C₁₂H₁₄, MW 158.24 g/mol) features a fused bicyclic system with one fully saturated ring and one partially unsaturated ring. Its IUPAC name, 1,2,3,3a,4,5-hexahydroacenaphthylene, reflects the positions of hydrogenation. The compound exists as a colorless to light yellow liquid at room temperature, with a specific gravity of 1.02 and a refractive index of 1.56.

Precursor Relationships

The compound is structurally related to acenaphthene (C₁₂H₁₀) and acenaphthylene (C₁₂H₈). Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) with three aromatic rings, serves as a common precursor for hydrogenated derivatives. Partial hydrogenation of acenaphthylene or further hydrogenation of acenaphthene could yield this compound, though regioselectivity challenges arise due to multiple reactive sites.

Synthetic Strategies

Catalytic Hydrogenation of Acenaphthylene

The most direct route involves the partial hydrogenation of acenaphthylene (CAS 208-96-8). This method requires precise control to avoid over-hydrogenation to perhydroacenaphthene.

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel are commonly used for selective hydrogenation of PAHs.

-

Solvent : Ethanol or tetrahydrofuran (THF) to enhance solubility.

-

Pressure/Temperature : Moderate hydrogen pressure (1–3 atm) and temperatures of 25–80°C to balance reaction rate and selectivity.

Example Protocol :

-

Dissolve acenaphthylene (10 g, 65.7 mmol) in anhydrous THF.

-

Add 5% Pd/C (0.5 g) under inert atmosphere.

-

Introduce H₂ gas at 2 atm and stir at 50°C for 12–24 hours.

-

Filter the catalyst and concentrate under reduced pressure.

Challenges :

Selectivity Optimization

Birch Reduction

The Birch reduction, employing alkali metals in liquid ammonia, offers an alternative pathway for partial hydrogenation of aromatic systems.

Reaction Mechanism

Electron-deficient aromatic rings undergo single-electron transfer from the metal (e.g., sodium or lithium), forming radical anions that protonate to yield non-conjugated dihydro intermediates. Further reduction under controlled conditions could yield the tetrahydro product.

Example Protocol :

-

Cool anhydrous ammonia to −78°C and add acenaphthylene (10 g).

-

Introduce small pieces of sodium until a persistent blue color appears.

-

Quench with ammonium chloride and extract with dichloromethane.

-

Purify via fractional distillation.

Limitations :

-

Low regioselectivity due to the formation of multiple dihydro intermediates.

-

Safety concerns with handling liquid ammonia and reactive metals.

Chemical Reduction with Dissolving Metals

Zinc or tin in acidic media can reduce acenaphthylene, though this method is less selective than catalytic hydrogenation.

Example Protocol :

-

Reflux acenaphthylene (10 g) with zinc dust (20 g) in acetic acid (100 mL).

-

Monitor reaction progress by TLC.

-

Neutralize with NaOH, extract with ether, and dry over MgSO₄.

Outcome :

Analytical and Purification Techniques

Chromatographic Separation

Due to the formation of isomeric byproducts, column chromatography on silica gel with hexane/ethyl acetate (95:5) is essential for isolating this compound.

Spectroscopic Characterization

Q & A

Q. What are the key synthetic routes for 2a,3,4,5-Tetrahydroacenaphthene, and how can reaction conditions be optimized?

The compound is synthesized via catalytic hydrogenation of acenaphthene using transition metal catalysts like Co₂(CO)₈ under H₂/CO (1:1) gas mixtures. Evidence from hydrogenation experiments shows a 45% yield under these conditions, with variations depending on substrate structure and steric factors . Optimization involves adjusting gas ratios, catalyst loading, and reaction duration. For instance, higher H₂ partial pressure may enhance hydrogenation efficiency, while elevated temperatures could risk over-reduction or side reactions.

Q. How is this compound structurally characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C) to identify hydrogenation patterns and stereochemistry.

- Mass spectrometry (MS) to verify the molecular ion peak at m/z 158.24 (C₁₂H₁₄) .

- Gas chromatography (GC) for purity assessment, particularly when distinguishing isomers or unreacted starting materials .

Q. What analytical methods are suitable for detecting and quantifying this compound in environmental samples?

- GC-MS or HPLC-MS are preferred for trace-level detection in air, water, or soil matrices .

- Calibration curves using certified reference materials (CRMs) ensure accuracy, while sample preparation may involve liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) . Physical properties like boiling point (284.3°C) and density (1.1 g/cm³) aid in method development .

Advanced Research Questions

Q. Why do certain polycyclic aromatic hydrocarbons (PAHs) exhibit lower hydrogenation yields compared to others?

Substrate-specific factors influence yields:

- Steric hindrance : Bulky substituents (e.g., methyl groups in 2-methylnaphthalene) reduce catalyst accessibility, lowering yields (43% vs. 99% for anthracene) .

- Electronic effects : Electron-deficient aromatic systems (e.g., acenaphthene) may resist full hydrogenation due to reduced π-electron density.

- Catalyst-substrate mismatch : Co-based catalysts may favor planar PAHs over non-planar analogs like fluoranthene .

Q. How can researchers address isomer formation during synthesis and ensure product purity?

Isomerization is a known challenge, as seen in the co-elution of methyltetrahydroacenaphthene and tetrahydrobenzindan in GC analyses . Mitigation strategies include:

- Chiral chromatography for enantiomer separation.

- Isotopic labeling (e.g., deuterated analogs) to track reaction pathways .

- Computational modeling to predict isomer stability and guide synthetic routes.

Q. What computational methods predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and transition states for hydrogenation steps.

- Molecular dynamics (MD) simulations model solvent interactions and thermodynamic stability .

- QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with environmental persistence .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.